4-Hydroxyphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethanesulfonate group attached to a hydroxyphenyl moiety. This compound is known for its significant reactivity and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl trifluoromethanesulfonate typically involves the reaction of 4-hydroxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This may involve continuous flow reactors to maintain consistent reaction conditions and to improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the trifluoromethanesulfonate group, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyphenyl moiety can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: The major products are substituted phenols where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenols.
Scientific Research Applications
4-Hydroxyphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it an effective reagent in various synthetic transformations.
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate: Similar in reactivity but with a methyl group instead of a hydroxyphenyl group.
Nonaflate: Another trifluoromethanesulfonate derivative with different substituents.
Trifluoromethanesulfonic acid: The parent acid of the trifluoromethanesulfonate group.
Uniqueness: 4-Hydroxyphenyl trifluoromethanesulfonate is unique due to the presence of both a hydroxyphenyl group and a trifluoromethanesulfonate group, which imparts distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
65109-80-0 |
---|---|
Molecular Formula |
C7H5F3O4S |
Molecular Weight |
242.17 g/mol |
IUPAC Name |
(4-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4,11H |
InChI Key |
SVGSEENZAYBGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.